6-Chlorotetrazolo[1,5-a]pyridine 6-Chlorotetrazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 242815-91-4
VCID: VC7877318
InChI: InChI=1S/C5H3ClN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H
SMILES: C1=CC2=NN=NN2C=C1Cl
Molecular Formula: C5H3ClN4
Molecular Weight: 154.56 g/mol

6-Chlorotetrazolo[1,5-a]pyridine

CAS No.: 242815-91-4

Cat. No.: VC7877318

Molecular Formula: C5H3ClN4

Molecular Weight: 154.56 g/mol

* For research use only. Not for human or veterinary use.

6-Chlorotetrazolo[1,5-a]pyridine - 242815-91-4

Specification

CAS No. 242815-91-4
Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
IUPAC Name 6-chlorotetrazolo[1,5-a]pyridine
Standard InChI InChI=1S/C5H3ClN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H
Standard InChI Key LNZZACOLEATCOE-UHFFFAOYSA-N
SMILES C1=CC2=NN=NN2C=C1Cl
Canonical SMILES C1=CC2=NN=NN2C=C1Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Chlorotetrazolo[1,5-a]pyridine (C₅H₃ClN₄) consists of a pyridine ring fused to a tetrazole moiety, with a chlorine atom at the 6-position . The tetrazole ring exists in equilibrium with an azide form, a phenomenon termed valence tautomerization . This equilibrium is critical to the compound’s reactivity and stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₃ClN₄
Molecular Weight154.56 g/mol
CAS Number242815-91-4
InChI KeyLNZZACOLEATCOE-UHFFFAOYSA-N

Tautomerization Dynamics

The tetrazole ↔ azide equilibrium is influenced by substituent effects and environmental conditions. Halogens like chlorine stabilize the tetrazole form due to their electron-withdrawing nature, as demonstrated by NMR studies . Slow exchange rates on the NMR timescale allow quantification of equilibrium constants, with the tetrazole form dominating in polar solvents like DMSO .

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The most common method involves reacting pyridine N-oxides with sulfonyl or phosphoryl azides. Diphenyl phosphorazidate is preferred for its high yields (~74–94%) under reflux conditions . For example, 6,8-dichlorotetrazolo[1,5-a]pyridine is synthesized via diazotization of 3,5-dichloro-2-hydrazinopyridine .

Table 2: Synthesis Methods Comparison

MethodReagentsConditionsYield (%)
Pyridine N-oxide routeDiphenyl phosphorazidateReflux, 3–12 h74–94
DiazotizationNaN₃, HCl65°C, 70 h71–87
PhotochemicalUV light, Ar matrixLow temperatureN/A

Advanced Techniques

Microwave and ultrasound irradiation enhance reaction efficiency. For instance, microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining yields >90% . Photochemical methods enable ring expansion to 1,3-diazepines, though yields are moderate (50–70%) .

Spectroscopic Characterization and Tautomerization Studies

NMR Spectroscopy

¹H and ¹³C NMR spectra distinguish tetrazole and azide forms. For 6-chlorotetrazolo[1,5-a]pyridine, the tetrazole form shows resonances at δ 8.80 (d, J = 1.5 Hz) and 7.69 (d, J = 1.5 Hz), while the azide form exhibits peaks at δ 8.17 and 7.64 . ¹⁵N NMR further confirms tautomerization, with labeled nitrogen atoms appearing at −260 ppm (tetrazole) and −125 ppm (azide) .

IR and UV-Vis Analysis

IR spectroscopy identifies azide stretches (~2140 cm⁻¹) and tetrazole ring vibrations (~1477 cm⁻¹) . UV-Vis spectra reveal absorption maxima at 330 nm for the azide form, shifting to 290 nm upon tautomerization .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chlorine substituent undergoes facile substitution with alkoxides or amines. For example, treatment with NaOMe/MeOH replaces chlorine with methoxy, yielding 6-methoxytetrazolo[1,5-a]pyridine .

Photochemical Reactions

UV irradiation induces ring expansion to 1,3-diazepines or cleavage to cyanovinylketenimines. These products are valuable intermediates in medicinal chemistry .

Table 3: Representative Derivatives

DerivativeReaction ConditionsApplication
6-Methoxy analogNaOMe/MeOH, 25°CDrug candidate scaffold
1,3-DiazepineUV light, Ar matrixEnzyme inhibitor
CyanovinylketeniminePhotolysis, 12 KMechanistic studies

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